molecular formula C10H8F2O3 B14096979 (E)-3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid

(E)-3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid

Cat. No.: B14096979
M. Wt: 214.16 g/mol
InChI Key: GODWXUATTLOTOJ-UHFFFAOYSA-N
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Description

3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid is an organic compound with the molecular formula C10H8F2O3. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The methoxy group can also influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Difluoro-2-methoxyphenyl)acrylic acid is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenyl ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-15-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODWXUATTLOTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=CC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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